6-(4-Methylbenzamido)hexanoic acid
Overview
Description
6-(4-Methylbenzamido)hexanoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is characterized by the presence of a hexanoic acid backbone with a 4-methylbenzamido group attached to the sixth carbon atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzamido)hexanoic acid typically involves the reaction of 4-methylbenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products
The major products formed from these reactions include various derivatives of hexanoic acid and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Methylbenzamido)hexanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Methylbenzamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The benzamido group can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler analog without the benzamido group.
4-Methylbenzoic acid: Contains the benzamido group but lacks the hexanoic acid backbone.
Azelaic acid: Structurally related but with different functional groups.
Uniqueness
6-(4-Methylbenzamido)hexanoic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in its simpler analogs .
Properties
IUPAC Name |
6-[(4-methylbenzoyl)amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-6-8-12(9-7-11)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHROXTQZIZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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